Cas no 18361-67-6 (10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol)

10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol structure
18361-67-6 structure
Product Name:10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol
CAS-nummer:18361-67-6
MF:C20H21NO6
MW:371.38384604454
CID:2053468
PubChem ID:78385284
Update Time:2025-04-21

10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol Chemische en fysische eigenschappen

Naam en identificatie

    • 10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol
    • 5-((2R)-1t,8-dihydroxy-7-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-2r-yl)-benzo[1,3]dioxole-4-carbaldehyde (R)-cyclohemiacetal
    • N-Methyl-14-O-demethyl-epiporphyroxin
    • N-Methyl-14-O-demethylepiporphyroxin
    • N-Methyl-14-O-demethylepiporphyroxine
    • N-Methyl-14-O-desmethyl-epiporphyroxin
    • N-Methyl-14-O-desmethyl-epiporphyroxine
    • N-methyl-O14-demethyl-14-epi-porphyroxine
    • Epiporphyroxine, O14-demethyl-N-methyl-
    • Alkaloid A4
    • CHEBI:175773
    • DTXSID401280786
    • 17-methoxy-22-methyl-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaene-11,16-diol
    • 18361-67-6
    • Inchi: 1S/C20H21NO6/c1-21-6-5-10-7-15(24-2)13(22)8-12(10)18-17(21)11-3-4-14-19(26-9-25-14)16(11)20(23)27-18/h3-4,7-8,17-18,20,22-23H,5-6,9H2,1-2H3
    • InChI-sleutel: DPRSKEMBOBQDJV-UHFFFAOYSA-N
    • LACHT: O1C(C2C3=C(C=CC=2C2C1C1C=C(C(=CC=1CCN2C)OC)O)OCO3)O

Berekende eigenschappen

  • Exacte massa: 371.13688739g/mol
  • Monoisotopische massa: 371.13688739g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 1
  • Complexiteit: 549
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 80.6Ų
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.